1-(4-Bromophenoxy)-3-morpholinopropan-2-ol
Description
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15/h1-4,12,16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUHDRRJEHRDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Epoxide Ring-Opening Strategy
The most widely documented method involves a two-step process utilizing epichlorohydrin as a key intermediate.
Step 1: Formation of 1-(4-Bromophenoxy)propan-2-ol
4-Bromophenol reacts with epichlorohydrin in alkaline conditions to form the glycidyl ether intermediate. The reaction proceeds via nucleophilic attack of the phenoxide ion on the less hindered carbon of the epoxide ring:
$$
\text{4-Bromophenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{1-(4-Bromophenoxy)propan-2-ol} + \text{HCl}
$$
Typical Conditions
- Molar Ratio : 1:1.2 (4-bromophenol:epichlorohydrin)
- Base : 10% aqueous NaOH
- Temperature : 60–70°C
- Reaction Time : 4–6 hours
- Solvent : Toluene/water biphasic system
Step 2: Morpholine Incorporation
The secondary alcohol in 1-(4-bromophenoxy)propan-2-ol undergoes nucleophilic substitution with morpholine under basic conditions:
$$
\text{1-(4-Bromophenoxy)propan-2-ol} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{H}_2\text{O}
$$
Optimized Parameters
- Base : Anhydrous potassium carbonate
- Solvent : Dimethyl sulfoxide (DMSO)
- Temperature : 70–80°C
- Reaction Time : 8–12 hours
- Yield : 68–72% (isolated)
One-Pot Synthesis via In Situ Epoxidation
Advanced protocols eliminate intermediate isolation by combining both steps in a single reactor:
- Initial Phase : 4-Bromophenol and epichlorohydrin react in toluene with NaOH.
- Morpholine Addition : After 4 hours, morpholine and DMSO are introduced directly.
- Heating : Maintained at 75°C for 10 hours.
Advantages
- Reduced processing time (14 hours total vs. 18 hours for two-step)
- Improved yield (78–82%)
- Lower solvent consumption
Industrial Production Methodologies
Continuous Flow Reactor Systems
Large-scale manufacturing employs continuous flow technology to enhance efficiency:
| Parameter | Specification |
|---|---|
| Reactor Type | Tubular (316L stainless steel) |
| Residence Time | 45 minutes |
| Temperature | 85°C |
| Pressure | 3 bar |
| Throughput | 12 kg/h |
| Annual Capacity | 90 metric tons |
Key Features
- Real-time pH monitoring
- Automated base addition
- In-line IR spectroscopy for intermediate tracking
Solvent Recovery and Purification
Industrial processes emphasize solvent recycling:
- Distillation : DMSO recovery (>95%) via vacuum distillation
- Crystallization : Target compound purified from ethyl acetate/heptane
- Waste Treatment : Neutralization of alkaline residues before disposal
Critical Analysis of Reaction Variables
Base Selection Impact
Comparative study of bases (n=5 replicates):
| Base | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Sodium hydroxide | 71.2 ±2.1 | 98.3 | 6.5 |
| Potassium carbonate | 82.4 ±1.8 | 99.1 | 8.0 |
| Triethylamine | 64.7 ±3.2 | 97.8 | 10.2 |
Potassium carbonate provides optimal balance between reactivity and minimal side product formation.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents accelerate the substitution step:
$$
k_{\text{obs}} \propto \frac{[\text{Morpholine}] \cdot \text{Dielectric Constant}}{\text{Solvent Viscosity}}
$$
Solvent Performance Ranking
- DMSO (ε=46.7): 100% relative rate
- DMF (ε=36.7): 83%
- Acetonitrile (ε=37.5): 79%
Advanced Catalytic Approaches
Phase-Transfer Catalysis
Benzyltriethylammonium chloride (BTEAC) enhances interfacial reactions:
- Catalyst Loading : 5 mol%
- Yield Increase : 14% compared to uncatalyzed system
- Byproduct Reduction : Chlorinated impurities <0.5%
Microwave-Assisted Synthesis
Rapid synthesis protocol (CEM Discover SP):
- Power : 300 W pulsed
- Temperature : 110°C
- Time : 35 minutes
- Yield : 88%
Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, CDCl3)
- δ 7.45 (d, J=8.8 Hz, 2H, Ar-H)
- δ 6.82 (d, J=8.8 Hz, 2H, Ar-H)
- δ 4.12 (m, 1H, CH-OH)
- δ 3.72 (t, J=4.6 Hz, 4H, Morpholine-OCH2)
- δ 2.56 (m, 4H, Morpholine-NCH2)
HPLC Conditions
- Column: C18, 5μm, 250×4.6 mm
- Mobile Phase: 65:35 MeOH:H2O (0.1% TFA)
- Retention Time: 6.8 minutes
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(4-Bromophenoxy)-3-morpholinopropan-2-one.
Reduction: Formation of 1-(4-Phenoxy)-3-morpholinopropan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Phenoxy Substituents: The position and type of substituents (e.g., bromo, methyl, methoxy) on the phenoxy group significantly influence electronic properties and binding interactions.
- Backbone Modifications : Replacement of the hydroxyl group with a ketone () or nitroimidazole () alters polarity and biological targeting.
- Salt Forms : Hydrochloride salts (e.g., ) enhance solubility and stability for pharmaceutical formulations.
Pharmacological Activities
- CLC-1 Ion Channel Inhibition: The tetrazole derivative in acts as a CLC-1 inhibitor for neuromuscular disorders, suggesting bromophenoxy-containing analogs may target ion channels .
- Antimicrobial Activity : Morponidazole () demonstrates nitroimidazole-based antibiotic activity, implying the nitro group is critical for disrupting microbial DNA .
- Unspecified Targets: Compounds like 1-(2,4-dimethylphenoxy)-3-morpholinopropan-2-ol () are marketed as bioactive intermediates, though their exact mechanisms remain undisclosed .
Commercial Availability
- Suppliers: Over 10 global suppliers (e.g., ChemScene, Wuhan Kemi-Works) provide analogs like 1-(2-methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride, reflecting industrial demand .
- Custom Synthesis : ChemScene () offers tailored synthesis services, emphasizing the scalability of morpholine-containing compounds .
Biological Activity
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol, a compound with potential biological activity, has garnered attention in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a bromophenoxy group and a morpholinopropanol moiety. The presence of the bromine atom is significant for its biological interactions.
Biological Activity Overview
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol exhibits various biological activities, including:
- Antiviral Activity : Similar compounds have shown effectiveness against viruses such as human cytomegalovirus (HCMV) and HIV-1. The structural similarity to other bromophenoxy derivatives suggests potential antiviral effects.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and other Gram-positive bacteria.
The proposed mechanism of action for 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or bacterial growth.
- Receptor Modulation : It might act as a modulator for certain receptors involved in cellular signaling pathways.
Antiviral Activity
A study investigating the antiviral properties of related compounds found that derivatives with a bromophenoxy group exhibited significant inhibition of HCMV replication. For example, one derivative blocked viral replication at an effective concentration (EC50) of 2.19 µM, comparable to established antiviral agents like ganciclovir .
Antimicrobial Studies
Research on similar compounds indicated that those containing the bromophenoxy moiety had enhanced antibacterial activity against various pathogens. A comparative study reported minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL against MRSA, outperforming traditional antibiotics .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
